(+)-Hyoscyamine

Catalog No.
S577845
CAS No.
13269-35-7
M.F
C17H23NO3
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Hyoscyamine

CAS Number

13269-35-7

Product Name

(+)-Hyoscyamine

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m0/s1

InChI Key

RKUNBYITZUJHSG-QXULXFAOSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Solubility

SLIGHTLY SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM

Synonyms

Anaspaz, Atropine Sulfate, 3(S)-endo-Isomer, Atropine, 3(S)-endo-Isomer, Cytospaz, Hyoscyamine, Hyoscyamine Hydrobromide, Hyoscyamine Hydrochloride, Hyoscyamine Sulfate, Hyoscyamine Sulfate Anhydrous

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3

(+)-Hyoscyamine, also known as L-hyoscyamine, is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, which includes nightshade, henbane, and datura []. While it has some medicinal uses, its role in scientific research focuses on its pharmacological properties and potential therapeutic applications.

Anticholinergic Effects

(+)-Hyoscyamine is a competitive antagonist at muscarinic acetylcholine receptors []. These receptors are involved in the parasympathetic nervous system, which controls various bodily functions like digestion, salivation, and heart rate. By blocking these receptors, (+)-Hyoscyamine exhibits anticholinergic effects, meaning it inhibits the actions of acetylcholine, a neurotransmitter. Researchers use (+)-Hyoscyamine to study the parasympathetic nervous system and its role in various physiological processes [].

Potential Therapeutic Applications

Due to its anticholinergic properties, (+)-Hyoscyamine is being explored for its potential therapeutic applications in several areas:

  • Gastrointestinal disorders: (+)-Hyoscyamine can relax smooth muscles in the gut, potentially relieving symptoms of irritable bowel syndrome and motion sickness [].
  • Neurological disorders: Researchers are investigating the use of (+)-Hyoscyamine to manage tremors and sialorrhea (excessive drooling) associated with Parkinson's disease and other neurological conditions [].
  • Cognitive enhancement: Some studies suggest that (+)-Hyoscyamine may improve memory and cognitive function, but further research is needed to confirm these findings.

Important Note

It is crucial to remember that these are just potential applications, and (+)-Hyoscyamine is not a current standard treatment for any of these conditions.

Research Challenges

Research on (+)-Hyoscyamine faces some challenges. One major concern is its side effects, which can include dry mouth, constipation, blurred vision, and dizziness []. Additionally, due to its anticholinergic properties, (+)-Hyoscyamine can interact with other medications and may not be suitable for everyone.

(+)-Hyoscyamine is a naturally occurring tropane alkaloid primarily found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane) . It is recognized as the levorotary isomer of atropine, which means it has a specific three-dimensional arrangement that distinguishes it from its counterpart. The chemical formula for (+)-hyoscyamine is C₁₇H₂₃NO₃, and it is classified as an antimuscarinic agent, functioning by blocking the action of acetylcholine on muscarinic receptors .

The compound exhibits a variety of pharmacological effects, including antispasmodic and anti-secretory properties, making it useful in treating gastrointestinal disorders and other conditions associated with excessive secretions . Its structure features a bicyclic tropane ring, which is characteristic of many alkaloids derived from the Solanaceae family.

Starting from simpler organic compounds. For example, one synthetic route may involve constructing the tropane ring followed by functional group modifications to yield (+)-hyoscyamine.
  • Semi-synthesis: This approach utilizes naturally occurring precursors from plant extracts that are chemically modified to produce (+)-hyoscyamine.
  • The biological activity of (+)-hyoscyamine is primarily attributed to its role as an antimuscarinic agent. It exerts its effects by blocking muscarinic acetylcholine receptors in various tissues, including:

    • Gastrointestinal Tract: Reduces motility and secretion, aiding in conditions like irritable bowel syndrome and peptic ulcers.
    • Cardiovascular System: Increases heart rate by antagonizing M2 receptors in the sinoatrial node .
    • Central Nervous System: Can lead to cognitive impairment due to antagonism at M1 receptors .

    Additionally, (+)-hyoscyamine has been associated with side effects such as dry mouth, blurred vision, dizziness, and increased sensitivity to light due to its systemic effects on muscarinic receptors .

    The synthesis of (+)-hyoscyamine can be achieved through both natural extraction from plants and synthetic chemical methods. Natural extraction typically involves isolating the compound from plants like Datura stramonium, where it is present in significant quantities .

    Synthetic methods may include:

    • Total Synthesis: Involves multiple

    (+)-Hyoscyamine has several medical applications due to its pharmacological properties:

    • Gastrointestinal Disorders: Used for treating conditions such as peptic ulcers, irritable bowel syndrome, diverticulitis, and colic by reducing gut motility .
    • Bladder Spasms: Effective in managing symptoms related to urinary tract disorders.
    • Cardiac Conditions: Sometimes prescribed for certain heart rhythm issues due to its ability to increase heart rate.
    • Motion Sickness: Employed in some formulations for its antiemetic properties.

    It is available in various forms including tablets, extended-release capsules, and liquid formulations for oral administration .

    Interaction studies involving (+)-hyoscyamine have demonstrated that it can interact with various medications and substances. Notable interactions include:

    • Anticholinergic Drugs: Increased risk of side effects when combined with other anticholinergics.
    • Antacids: May lower absorption when taken concurrently; recommended to space out dosing by at least two hours .
    • Central Nervous System Depressants: Caution is advised when used alongside sedatives or alcohol due to potential additive effects on sedation.

    Adverse effects can also be exacerbated by interactions with medications affecting liver metabolism or those that alter gastrointestinal motility .

    Several compounds share structural similarities or pharmacological properties with (+)-hyoscyamine. Notable examples include:

    Compound NameStructure TypePrimary UseUnique Characteristics
    AtropineTropane alkaloidOphthalmology; bradycardiaRacemic mixture; more potent than hyoscyamine
    ScopolamineTropane alkaloidMotion sickness; postoperative nauseaStronger CNS effects; used as a patch
    IpratropiumQuaternary ammoniumAsthma; COPDInhaled formulation; less systemic absorption
    DicyclomineSynthetic anticholinergicGastrointestinal spasmsLess potent than hyoscyamine

    While all these compounds exhibit anticholinergic properties, (+)-hyoscyamine's unique efficacy profile makes it particularly valuable in treating gastrointestinal disorders while also affecting cardiac function .

    Color/Form

    NEEDLES FROM DIL ALCOHOL

    XLogP3

    1.8

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    1

    Exact Mass

    289.16779360 g/mol

    Monoisotopic Mass

    289.16779360 g/mol

    Heavy Atom Count

    21

    Melting Point

    106 °C

    UNII

    V3203SI72M

    GHS Hazard Statements

    H300: Fatal if swallowed [Danger Acute toxicity, oral];
    H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

    Drug Indication

    Treatment of myopia

    Livertox Summary

    Atropine is a natural alkaloid anticholinergic agent that has potent antimuscarinic effects and is used by injection to treat symptomatic bradycardia, severe bronchospasm and to reduce vagal stimulation. Atropine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
    Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

    Drug Classes

    Anticholinergic Agents
    Gastrointestinal Agents

    Pharmacology

    Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.

    MeSH Pharmacological Classification

    Muscarinic Antagonists

    ATC Code

    A - Alimentary tract and metabolism
    A03 - Drugs for functional gastrointestinal disorders
    A03B - Belladonna and derivatives, plain
    A03BA - Belladonna alkaloids, tertiary amines
    A03BA03 - Hyoscyamine

    Pictograms

    Acute Toxic

    Acute Toxic

    Other CAS

    51-55-8
    101-31-5
    13269-35-7

    Wikipedia

    Hyoscyamine

    Use Classification

    Human Drugs -> EU pediatric investigation plans
    Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

    General Manufacturing Information

    THE DEXTRO & LEVO ISOMERS DIFFER MARKEDLY IN POTENCY AT THERAPEUTIC CONCENTRATIONS, BOTH CENTRALLY & PERIPHERALLY. BOTH ISOMERS APPEAR TO HAVE EQUAL POTENCY AT TOXIC CONCENTRATIONS, HOWEVER.
    LIVER HOMOGENATES OF RABBITS CONTAINING HYOSCYAMINE ACYLHYDROLASE HYDROLYZED HYOSCYAMINE TO TROPINE AND (-)-TROPIC ACID BUT DID NOT CLEAVE (+)-HYOSCYAMINE. BECAUSE OF THE STEREOSPECIFICITY OF THIS ENZYME, THE HYOSCYAMINE COMPONENT OF (+)-HYOSCYAMINE PREPN OBTAINED CHEMICALLY COULD BE DETECTED AND THE DEXTROROTATORY OPTICAL ANTIPODE COULD BE PREPARED IN THE PURE FORM.

    Analytic Laboratory Methods

    RACEMIZATION OF L-HYOSCYAMINE WAS STUDIED. THE RATE OF RACEMIZATION WAS MEASURED BY RADIOIMMUNOASSAY USING ANTI-D-HYOSCYAMINE ANTIBODIES RAISED IN RABBITS.
    A RADIOIMMUNOASSAY WAS DEVELOPED FOR THE ANAL OF ATROPINE. THE ANTISERUM USED WAS HIGHLY SPECIFIC FOR D-HYOSCYAMINE. THE METHOD IS RAPID AND SENSITIVE, GIVING EXCELLENT VALUES FOR ACCURACY, PRECISION AND CORRELATION.

    Interactions

    LOW CONCN OF (+)-HYOSCYAMINE, ACCELERATED THE ENZYMIC HYDROLYSIS OF TROPACOCAINE, WHEREAS HIGHER CONCN ABOVE 10-4 TO 10-3 MOLE/L OF THESE ALKALOIDS INHIBITED THE HYDROLYSIS. HYDROLYSIS OF NORTROPACOCAINE WAS INHIBITED AT ALL CONCN.

    Dates

    Modify: 2024-04-14

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